N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic amide derivative featuring a trifluoromethylphenyl group, a hydroxy-substituted pentyl chain, and a thiophene moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene ring may contribute to π-π stacking interactions in biological targets . The hydroxy group in the pentyl chain likely improves aqueous solubility but may reduce membrane permeability.
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3NO2S/c20-19(21,22)17-4-1-14(2-5-17)3-6-18(25)23-10-7-15(8-11-24)16-9-12-26-13-16/h1-2,4-5,9,12-13,15,24H,3,6-8,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOCQLKDIVURTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Pharmacological Properties
The biological activity of this compound is characterized by several key properties:
-
Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
- CEM-13 (acute lymphoblastic leukemia)
- Mechanism of Action : The mechanism through which this compound exerts its effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that treatment with the compound leads to increased levels of p53 and caspase-3 cleavage, markers indicative of apoptotic pathways .
- Enzyme Inhibition : The compound has also been evaluated for its inhibitory effects on various enzymes. For instance, it has been shown to inhibit alpha-amylase and PTP-1B, both relevant targets in diabetes management, with IC50 values comparable to established drugs like acarbose and ursolic acid .
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- A study on related thiophene derivatives found that modifications at the thiophene ring significantly enhanced their anticancer properties, indicating a structure-activity relationship that may apply to this compound as well .
- Another investigation focused on the role of trifluoromethyl groups in enhancing biological activity. Compounds with trifluoromethyl substitutions were found to exhibit improved binding affinities to target receptors, suggesting that this compound may benefit from similar enhancements .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Trifluoromethylphenyl Propanamide Derivatives
- N-(4-(Trifluoromethoxy)phenyl)-3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamide (5f): Structural Features: Contains a trifluoromethoxy group instead of trifluoromethyl, with a branched alkylphenoxy substituent. Synthesis: Prepared via acid-amine coupling (35% yield) with high purity (≥99.9% RP-HPLC) .
GW6471 (PPAR-α antagonist) :
Thiophene-Containing Amides
- N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide: Structural Features: Combines thiophen-3-yl with a methylsulfonylphenyl group.
Hydroxy-Substituted Alkyl Chains
- Primaquine-NSAID Twin (4e): Structure: Features a hydroxy-substituted pentyl chain and a quinoline moiety. Relevance: Demonstrates how hydroxy groups in alkyl chains can balance solubility and bioavailability, though metabolic instability may arise .
Table 1: Comparative Data on Key Compounds
Key Observations :
Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (target compound, GW6471) offers stronger electron-withdrawing effects, enhancing binding to hydrophobic pockets compared to trifluoromethoxy .
Thiophene vs. Furan : Thiophene’s sulfur atom may improve metabolic stability over furan’s oxygen, as seen in compound 5f (35% yield, high purity) .
Hydroxy-Alkyl Chains : Hydroxy groups (target compound, 4e) improve solubility but may require prodrug strategies to mitigate rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
